N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
Description
Properties
Molecular Formula |
C12H13F4NO4 |
|---|---|
Molecular Weight |
311.23 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
InChI |
InChI=1S/C12H13F4NO4/c1-19-7-4-5-8(9(6-7)20-2)17-10(18)11(13,21-3)12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
HBWUHALDFGFYNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C(F)(F)F)(OC)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The synthesis begins with the preparation of a 2,4-dimethoxyphenyl intermediate. This can be achieved through the methoxylation of a suitable phenyl precursor using methanol and a catalyst.
Introduction of the Tetrafluoro Group: The next step involves the introduction of the tetrafluoro group. This can be accomplished through a fluorination reaction using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Amidation Reaction: The final step is the amidation reaction, where the fluorinated intermediate is reacted with a suitable amine to form the desired amide compound. This reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, control of reaction temperature and pressure, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may impart biological activity, making it a candidate for drug development.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Industrial Applications: The compound can be used as a precursor in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound’s fluorinated and methoxy-substituted structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial RNA polymerase, leading to antimicrobial effects. Molecular docking studies have shown that the compound can interact with the switch region of bacterial RNA polymerase, disrupting its function and inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include fluorinated propanamides with variations in aromatic substituents and halogenation patterns (). Below is a comparative analysis:
Table 1: Structural and Property Comparison of Selected Propanamide Derivatives
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is lower (~2.2) compared to nitro- or bromo-substituted analogs (Table 1), primarily due to the hydrophilic methoxy groups. This improves aqueous solubility, a critical factor in drug design .
- Metabolic Stability: Fluorination at the 2,3,3,3-positions (as in the target compound) reduces susceptibility to oxidative degradation, a feature shared with other fluorinated propanamides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
